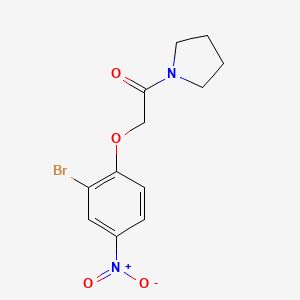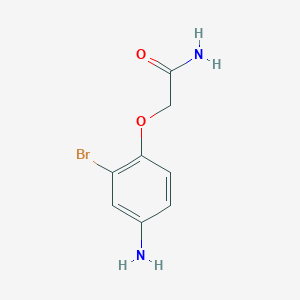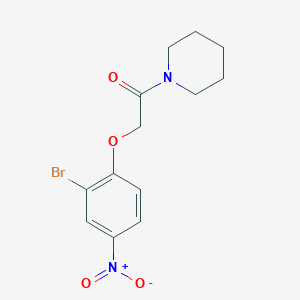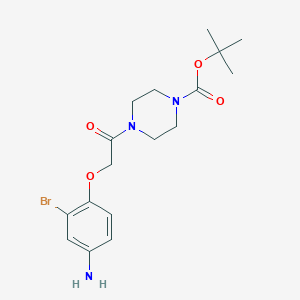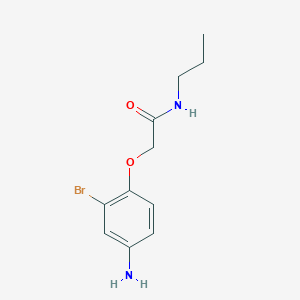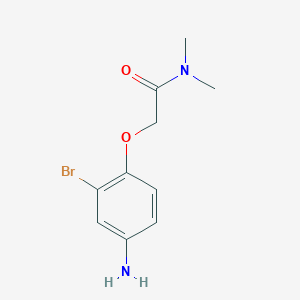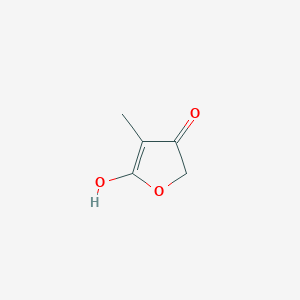
1-(2-Bromophenyl)-4-(methyl-d3)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-4-(methyl-d3)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a bromine atom on the phenyl ring and a trideuteriomethyl group on the piperazine ring makes this compound unique and potentially useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-4-(methyl-d3)piperazine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Introduction of Trideuteriomethyl Group: The trideuteriomethyl group can be introduced via a nucleophilic substitution reaction using a suitable trideuteriomethylating agent, such as trideuteriomethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2-Bromophenyl)-4-(methyl-d3)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenylpiperazines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway and may include hydroxylated or dehydrogenated derivatives.
Hydrolysis: Products include the cleavage products of the piperazine ring, such as amines and carboxylic acids.
科学的研究の応用
1-(2-Bromophenyl)-4-(methyl-d3)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in biological assays to study its effects on various biological targets, such as receptors and enzymes.
Isotope Labeling: The trideuteriomethyl group makes the compound useful in isotope labeling studies, where it can be used as a tracer in metabolic and pharmacokinetic studies.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-4-(methyl-d3)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom on the phenyl ring and the trideuteriomethyl group may influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific biological context and the target being studied.
類似化合物との比較
Similar Compounds
1-(2-Chlorophenyl)-4-(trideuteriomethyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-4-methylpiperazine: Similar structure without the trideuteriomethyl group.
1-(2-Bromophenyl)-4-(trifluoromethyl)piperazine: Similar structure with a trifluoromethyl group instead of trideuteriomethyl.
Uniqueness
1-(2-Bromophenyl)-4-(methyl-d3)piperazine is unique due to the presence of both the bromine atom and the trideuteriomethyl group. This combination can influence its chemical reactivity, biological activity, and potential applications in research and industry. The trideuteriomethyl group, in particular, provides isotopic labeling capabilities, making it valuable for studies involving metabolic pathways and drug metabolism.
特性
IUPAC Name |
1-(2-bromophenyl)-4-(trideuteriomethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl furo[2,3-b]pyridine-2-carboxylate](/img/structure/B8131547.png)
